叔丁基氮杂环丁-3-基(甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

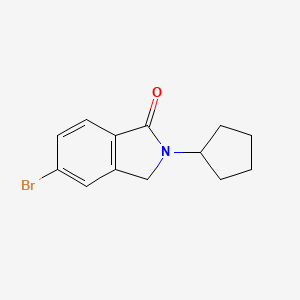

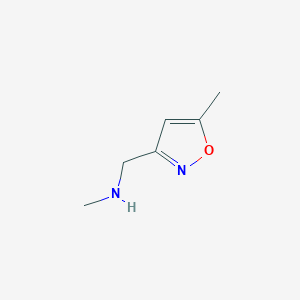

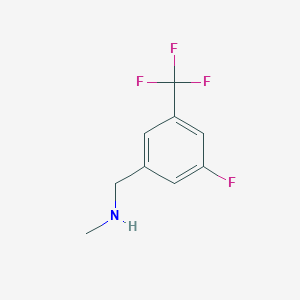

Tert-butyl azetidin-3-yl(methyl)carbamate is a compound that is part of a class of organic molecules known as azetidines, which are four-membered nitrogen-containing heterocycles. The tert-butyl group attached to the azetidine ring indicates the presence of a bulky substituent, which can influence the molecule's reactivity and physical properties.

Synthesis Analysis

The synthesis of related azetidin-3-yl carbamate derivatives has been reported in the literature. For instance, a dirhodium(II)-catalyzed C-H amination reaction was used to prepare an optically active monoprotected 2-amino-2-methyl-1,3-propanediol derivative from methyl (S)-2-methyl-3-hydroxypropanoate . This method demonstrates the potential for synthesizing azetidin-3-yl carbamate derivatives through catalytic functionalization of precursor molecules. Additionally, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine in a multi-step process, including esterification and protection reactions, highlights the complexity and versatility of synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl azetidin-3-yl(methyl)carbamate derivatives can be complex and is often confirmed using advanced spectroscopic techniques. For example, the structure of a related compound, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, was confirmed using 1H, 13C, 15N, and 77Se NMR spectroscopy, HRMS, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the azetidine ring.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl azetidin-3-yl(methyl)carbamate derivatives can be inferred from the reactions of similar compounds. The dirhodium(II)-catalyzed C-H amination reaction mentioned earlier is an example of how functional groups can be introduced into the azetidine ring. The [3+2] cycloaddition used to synthesize the selenazole derivative also illustrates the potential for constructing complex heterocyclic systems involving azetidine rings.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of tert-butyl azetidin-3-yl(methyl)carbamate are not detailed in the provided papers, the properties of similar compounds can be indicative. The presence of tert-butyl and carbamate groups is likely to affect the solubility, boiling and melting points, and stability of the molecule. The bulky tert-butyl group may also impart steric hindrance, influencing the molecule's reactivity and interactions with other chemical entities.

科学研究应用

合成碳青霉烯叔丁基氮杂环丁-3-基(甲基)氨基甲酸酯被用作合成碳青霉烯(一类抗生素)的构建模块。该化合物作为一种多用途的中间体,用于创建各种碳青霉烯结构,展示了其在药物化学中的重要性 (Khasanova 等人,2019).

氨基甲酸酯的脱保护研究表明,水性磷酸是一种有效的试剂,可用于脱保护叔丁基氨基甲酸酯,包括叔丁基氮杂环丁-3-基(甲基)氨基甲酸酯。该过程在复杂分子的合成中至关重要,其中保留底物的立体化学完整性至关重要 (Li 等人,2006).

新型杂环氨基酸合成该化合物参与合成新的功能化杂环氨基酸,证明了其在为研究和治疗应用创造多样化的生化结构方面的效用 (Dzedulionytė 等人,2021).

合成烟碱受体的配体它已被用于合成烟碱受体的配体。这些配体在神经科学和药理学中具有潜在的应用,探索神经系统疾病的新治疗方法 (Karimi 和 Långström,2002).

抗菌剂的开发叔丁基氮杂环丁-3-基(甲基)氨基甲酸酯已用于合成和表征取代苯基氮杂环丁,这些氮杂环丁被探索作为潜在的抗菌剂。这说明了其在针对耐药菌株开发新药中的作用 (Doraswamy 和 Ramana,2013).

抗肿瘤活性研究该化合物的衍生物已被合成并评估了其对各种人类肿瘤细胞系的抗肿瘤活性。这项研究为持续寻找有效的癌症治疗方法做出了贡献 (Gielen 等人,1999).

安全和危害

属性

IUPAC Name |

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUFQYUQIUJJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629929 |

Source

|

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

577777-20-9 |

Source

|

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)

![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)